

CAS number and identifiers for (2-Fluoro-6-nitrophenyl)methanol

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Compound of Interest

Compound Name: (2-Fluoro-6-nitrophenyl)methanol

Cat. No.: B1394091

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An In-Depth Technical Guide to **(2-Fluoro-6-nitrophenyl)methanol**: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of **(2-Fluoro-6-nitrophenyl)methanol**, a key chemical intermediate for professionals in pharmaceutical research, drug development, and fine chemical synthesis. We will delve into its chemical identity, a robust synthesis protocol, analytical characterization, key applications, and essential safety protocols, grounded in established chemical principles.

Core Chemical Identity and Properties

(2-Fluoro-6-nitrophenyl)methanol is a substituted benzyl alcohol derivative. The presence of both a fluorine atom and a nitro group ortho to the hydroxymethyl group makes it a sterically hindered and electronically distinct building block. These features are highly valuable in medicinal chemistry for tuning the physicochemical properties of target molecules.

Data Summary Table:

Identifier	Value	Source(s)
CAS Number	1643-60-3	[1]
IUPAC Name	(2-Fluoro-6-nitrophenyl)methanol	N/A
Synonyms	2-Fluoro-6-nitrobenzyl alcohol, 2-Fluor-6-nitro-benzylalkohol	[1]
Molecular Formula	C ₇ H ₆ FNO ₃	[1]
Molecular Weight	171.13 g/mol	[1]
Physical Form	Solid	N/A
SMILES	OCC1=C(--INVALID-LINK--=O)C=CC=C1F	[1]
InChIKey	RHZFPVDHVXUSND-UHFFFAOYSA-N	N/A

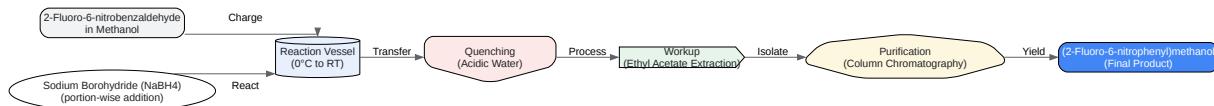
Synthesis and Purification Pathway

The most direct and reliable route to synthesize **(2-Fluoro-6-nitrophenyl)methanol** is through the selective reduction of its corresponding aldehyde, 2-fluoro-6-nitrobenzaldehyde. This transformation is efficiently and safely achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for reducing aldehydes in the presence of other reducible functional groups like nitro groups.[\[2\]](#)[\[3\]](#)

Causality of Reagent Choice:

- Sodium Borohydride (NaBH₄): Chosen for its chemoselectivity. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce nitro groups, esters, or carboxylic acids under standard protic solvent conditions.[\[4\]](#) This selectivity is crucial for isolating the desired benzyl alcohol without side reactions.
- Methanol (Solvent): Serves as an excellent protic solvent for NaBH₄ reductions. It readily dissolves the aldehyde precursor and the borohydride reagent, and it also acts as the proton source during the workup phase to yield the final alcohol.[\[5\]](#)

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **(2-Fluoro-6-nitrophenyl)methanol**.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized **(2-Fluoro-6-nitrophenyl)methanol**, a combination of spectroscopic and chromatographic methods should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the most powerful tools for unambiguous structure elucidation.[6][7]
 - ^1H NMR: Expected signals would include a singlet or triplet for the hydroxyl proton, a singlet for the benzylic CH_2 protons, and complex multiplets in the aromatic region due to fluorine-proton coupling.
 - ^{13}C NMR: Will show characteristic shifts for the benzylic carbon, the aromatic carbons (with C-F coupling), and the carbons bearing the nitro and fluoro groups.
- High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase such as an acetonitrile/water gradient is typically effective.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) will

show a molecular ion peak corresponding to the calculated mass (171.13 g/mol).

Applications in Research and Drug Development

(2-Fluoro-6-nitrophenyl)methanol is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.[8][9]

- Introduction of the 2-Fluoro-6-nitrophenyl Moiety: This specific substitution pattern is valuable in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[8]
- Versatile Chemical Handle: The primary alcohol group is a versatile functional group that can be easily converted into other functionalities such as aldehydes, carboxylic acids, ethers, and esters, or used in coupling reactions.
- Precursor to Amines: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of a wide range of compounds, including heterocycles, amides, and sulfonamides, which are common motifs in drug candidates.[10] Its use has been cited in patents for the synthesis of complex therapeutic agents.[11]

Safety and Handling

Working with **(2-Fluoro-6-nitrophenyl)methanol** and the reagents for its synthesis requires strict adherence to safety protocols.

- Hazard Profile:
 - Causes serious eye irritation (H319).
 - May cause respiratory irritation (H335).
 - GHS Pictogram: GHS07 (Exclamation Mark)
 - Signal Word: Warning
- Precautionary Measures:
 - Always handle in a well-ventilated chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and nitrile gloves.
- Avoid inhalation of dust or vapors.[12]
- Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
- Incompatibilities: Avoid strong oxidizing agents and strong acids.

Detailed Experimental Protocols

The following protocols are provided for experienced laboratory scientists. All operations should be performed in a chemical fume hood.

Protocol 1: Synthesis of (2-Fluoro-6-nitrophenyl)methanol

- Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
- Dissolution: To the flask, add 2-fluoro-6-nitrobenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 10 mL per gram of aldehyde).
- Cooling: Cool the solution to 0°C in an ice-water bath.
- Reagent Addition: Slowly add sodium borohydride (NaBH_4 , 0.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) at 0°C until the bubbling ceases and the pH is acidic (~pH 2-3). Rationale: The acid neutralizes excess borohydride and protonates the intermediate alkoxide.

- Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x 20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure **(2-Fluoro-6-nitrophenyl)methanol**.

Protocol 2: Purity Analysis by HPLC

- System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water (0.1% Trifluoroacetic Acid).
- Mobile Phase B: Acetonitrile (0.1% Trifluoroacetic Acid).
- Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of the product in acetonitrile to a concentration of ~1 mg/mL.
- Injection: Inject 10 μ L and analyze the chromatogram for peak purity.

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